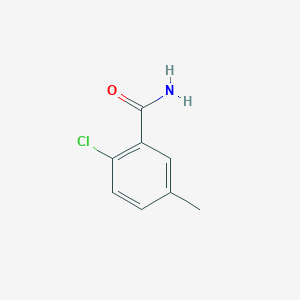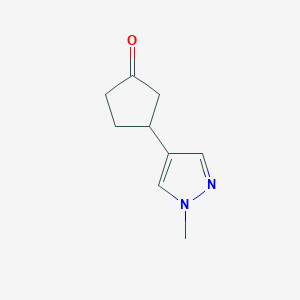![molecular formula C20H19N3O2 B2382604 (1-(Benzo[d]oxazol-2-il)pirrolidin-2-il)(indolin-1-il)metanona CAS No. 1796887-27-8](/img/structure/B2382604.png)
(1-(Benzo[d]oxazol-2-il)pirrolidin-2-il)(indolin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antitumoral de los derivados que contienen las unidades benzo[d]oxazol y pirrolidina. Estos compuestos exhiben efectos citotóxicos contra las líneas celulares cancerosas, lo que los convierte en candidatos interesantes para futuras investigaciones .
- Por ejemplo, Rajendran et al. sintetizaron 1-sustituidos-2-(5-sustituidos-1-fenil-1-H-pirazolil-3-il)-1H-benzo[d]imidazol y evaluaron su actividad antitumoral contra líneas celulares como MCF-7 y CaCo-2 .
- Los estudios computacionales y las evaluaciones experimentales han destacado el potencial antimicrobiano de este compuesto. Entre las moléculas sintetizadas, un derivado específico (4c) exhibió una actividad significativa contra los microorganismos probados .
- Los investigadores han investigado los efectos hepatotóxicos de los compuestos relacionados con esta estructura. Comprender su impacto en la salud hepática es esencial para la evaluación de la seguridad de los fármacos .
- El compuesto se ha estudiado por sus efectos sobre hERG II (canal de potasio del gen humano relacionado con éter-a-go-go). La inhibición de los canales hERG puede tener implicaciones para la seguridad de los fármacos y la salud cardíaca .
- Los científicos han desarrollado métodos sintéticos versátiles para la construcción del núcleo (1H-benzo[d]imidazol-2-il)(fenil)metanona. Estos métodos implican la formación de enlaces C–N a través de aldehídos aromáticos y o-fenilendiamina .
- La unidad que contiene imidazol sirve como un sintón valioso en el desarrollo de fármacos. Su presencia en fármacos disponibles comercialmente subraya su importancia .
Actividad Antitumoral
Propiedades Antimicrobianas
Evaluación de la Hepatotoxicidad
Inhibición de hERG II
Rutas y Metodología Sintética
Desarrollo de Fármacos y Más Allá
En resumen, las diversas propiedades de este compuesto lo convierten en un tema emocionante para la exploración científica. Los investigadores continúan investigando su potencial en varios dominios, desde la terapia contra el cáncer hasta el diseño de fármacos y más allá. 🌟 .
Mecanismo De Acción
The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone in lab experiments is its synthetic accessibility. The synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is that the compound is not commercially available and must be synthesized in the lab.
Direcciones Futuras
There are several future directions for research on (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone. One direction is to further study its potential as an anti-cancer agent and to investigate its mechanism of action. Another direction is to study its potential as a neuroprotective agent and to investigate its effects in animal models of neurodegenerative diseases. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for this compound to be used in the development of new materials and as a catalyst in organic reactions, which could also be explored in future research.
Métodos De Síntesis
The synthesis method of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone involves the reaction of 2-bromo-1-(benzo[d]oxazol-2-yl)pyrrolidine with 1H-indole-2-carbaldehyde in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
Propiedades
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-13-11-14-6-1-3-8-16(14)22)17-9-5-12-23(17)20-21-15-7-2-4-10-18(15)25-20/h1-4,6-8,10,17H,5,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLONCVWCSPGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)



